XLogP3-AA Comparison: Target Compound vs. Boc-Protected Derivative
The target compound exhibits a computed XLogP3-AA of -4.0, indicating strong hydrophilicity [1]. Its Boc-protected analog, tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate (CAS 193206-49-4), has an XLogP3-AA of -0.4 [2]. The 3.6 log-unit difference signifies a profound shift in partition coefficient, directly affecting reversed-phase HPLC retention, membrane permeability, and solubility in aqueous reaction media.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -4.0 |
| Comparator Or Baseline | tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate (CAS 193206-49-4): XLogP3-AA = -0.4 |
| Quantified Difference | ΔXLogP3 = -3.6 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
If aqueous solubility or retention on polar HPLC stationary phases is critical, substituting the Boc-protected analog will yield a drastically different chromatographic and solubility profile, potentially causing purification or formulation failure.
- [1] PubChem. Carbamic acid, N-[2-[(2-aminoethyl)amino]ethyl]-. Compound Summary, CID 118956. XLogP3-AA: -4.0. View Source
- [2] PubChem. N1-Boc-2,2'-iminodiethylamine. Compound Summary, CID 3621142. XLogP3-AA: -0.4. View Source
